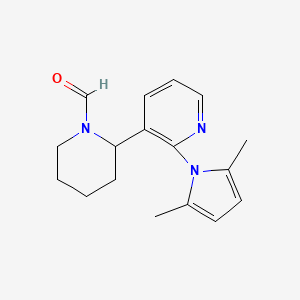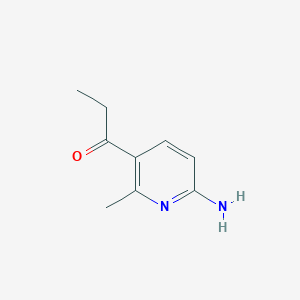
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-amino-2-methylpyridine with piperidine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride (NaH), and a solvent like tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred and allowed to reach ambient temperature, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It serves as a model compound for studying the binding affinities and activities of related molecules .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and the study of their pharmacological properties .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also employed in quality control and testing to ensure the consistency and efficacy of products .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-(4-amino-6-methoxypyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine moiety and an amino group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-11-12(8-9-14(17)18-11)13-7-5-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H2,17,18) |
InChI Key |
GONLFTJGKXJSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)









![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)

![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)
